![molecular formula C20H16N2O2S B2848280 N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide CAS No. 391221-38-8](/img/structure/B2848280.png)
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide
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Overview
Description
“N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide” is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been synthesized and evaluated for their anti-proliferative activities in vitro . They have shown potential as anti-tumor agents .
Synthesis Analysis
The synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has been reported in the literature . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively . Thiazole derivatives have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been reported . For instance, one of the derivatives was described as a dark yellow solid with a melting point of 197198°C .Scientific Research Applications
- Thiazoles, including derivatives like N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide, exhibit antitumor and cytotoxic effects. Researchers have synthesized similar compounds and evaluated their impact on human tumor cell lines .
- Novel derivatives of N-(4-phenylthiazol-2-yl)cinnamamide were synthesized and evaluated for their anti-proliferative activities in vitro. Steric effects play a crucial role in their anti-tumor activity .
- Thiazoles, including N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide, have shown promise as selective anticancer agents. Their ability to modulate cellular pathways warrants exploration .
- Researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which may offer a promising antibacterial therapeutic strategy .
- Thiazoles are found in various biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) .
Antitumor and Cytotoxic Activity
Anti-Proliferative Activity
Selective Anticancer Potential
Emergent Antibacterial Activity
Biological Significance
Vitamin B1 (Thiamine) Connection
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cells and cancer cells .
Mode of Action
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide interacts with its targets, leading to changes in their function. For instance, similar compounds have been shown to induce apoptosis in cancer cells . They also display antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
It’s known that similar compounds can induce apoptosis in cancer cells, suggesting they may affect pathways related to cell survival and death .
Result of Action
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide has been shown to have potent anti-proliferative activities in vitro . It has been suggested that the compound might induce apoptosis in cancer cells . Additionally, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Future Directions
The future directions for the study of N-(4-phenylthiazol-2-yl)cinnamamide derivatives could involve further exploration of their anti-tumor mechanisms . Additionally, the development of more potent analogues and evaluation of their toxicity in non-cancerous cells could be beneficial . The potential of these compounds as multi-target ligands for the treatment of specific diseases could also be explored .
properties
IUPAC Name |
(E)-N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,21,22,24)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBTAXBUIROSY-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide |
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